APOBEC3G Selective Inhibition of 4-[methyl(Nitroso)amino]benzene-1,2-Diol versus APOBEC3A
4-[methyl(Nitroso)amino]benzene-1,2-diol (MN30) exhibits first-in-class, selective inhibition of APOBEC3G with an IC50 of 9.1 μM, while demonstrating negligible activity against the closely related APOBEC3A isoform (IC50 > 200 μM) and no significant activity against E. coli uracil DNA glycosylase (UDG) [1].
| Evidence Dimension | APOBEC family isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 9.1 μM (APOBEC3G) |
| Comparator Or Baseline | APOBEC3A IC50 > 200 μM; E. coli UDG no significant activity |
| Quantified Difference | >22-fold selectivity window between APOBEC3G and APOBEC3A |
| Conditions | In vitro enzymatic inhibition assay; single-strand DNA cytosine deaminase activity measurement |
Why This Matters
This selectivity window enables researchers to attribute observed biological effects specifically to APOBEC3G inhibition rather than off-target APOBEC family activity, a critical requirement for target validation studies in cancer mutagenesis and antiviral research.
- [1] Li M, et al. First-in-class small molecule inhibitors of the single-strand DNA cytosine deaminase APOBEC3G. ACS Chem Biol. 2012;7(3):506-17. View Source
